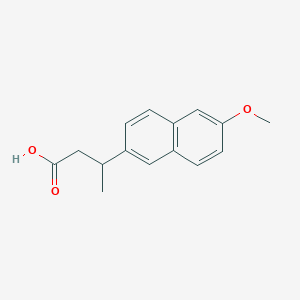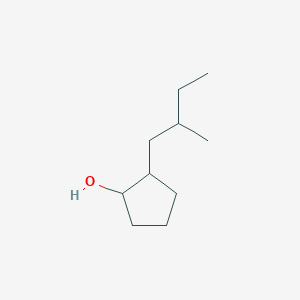
(R)-1-Cyclopropylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-cyclopropylpropan-2-amine is an organic compound with a cyclopropyl group attached to a propan-2-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-cyclopropylpropan-2-amine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of cyclopropylmethyl bromide with a suitable amine under basic conditions to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (2R)-1-cyclopropylpropan-2-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1-cyclopropylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amine group to an alkyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Alkylated derivatives.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
(2R)-1-cyclopropylpropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2R)-1-cyclopropylpropan-2-amine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: A simpler analogue with similar structural features but lacking the propan-2-amine backbone.
Cyclopropylmethylamine: Another related compound with a different substitution pattern on the cyclopropyl ring.
Uniqueness
(2R)-1-cyclopropylpropan-2-amine is unique due to its specific stereochemistry and the presence of both a cyclopropyl group and a propan-2-amine backbone. This combination of features can impart distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C6H13N |
|---|---|
Peso molecular |
99.17 g/mol |
Nombre IUPAC |
(2R)-1-cyclopropylpropan-2-amine |
InChI |
InChI=1S/C6H13N/c1-5(7)4-6-2-3-6/h5-6H,2-4,7H2,1H3/t5-/m1/s1 |
Clave InChI |
WFJUBRAHXQCZAM-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](CC1CC1)N |
SMILES canónico |
CC(CC1CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13530992.png)



![1-[2-(Ethylthio)ethyl]piperazine](/img/structure/B13531026.png)

![3-[3-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13531048.png)

![4-Methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B13531050.png)


![5-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13531068.png)
![1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13531072.png)
